molecular formula C8H5Cl2O3- B1228070 2,4-Dichlorophenoxyacetate

2,4-Dichlorophenoxyacetate

Cat. No.: B1228070
M. Wt: 220.03 g/mol
InChI Key: OVSKIKFHRZPJSS-UHFFFAOYSA-M
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Description

2,4-Dichlorophenoxyacetate (2,4-D) is a synthetic chlorinated phenoxyacetic acid herbicide widely used to control broadleaf weeds in agricultural, residential, and industrial settings. As the first selective herbicide developed, it has been globally employed since the 1940s due to its efficacy in mimicking natural auxins, leading to uncontrolled growth and eventual plant death . Structurally, it consists of a phenoxy backbone with chlorine substituents at the 2 and 4 positions and an acetic acid side chain (C₈H₆Cl₂O₃, molecular weight 221.04 g/mol) .

2,4-D exhibits high environmental mobility due to its anionic form in natural pH conditions, facilitating its leaching into groundwater and surface water . Its half-life ranges from 1–4 weeks in aerobic aquatic environments but exceeds 120 days under anaerobic conditions, raising concerns about persistence and bioaccumulation . Despite its toxicity to non-target organisms, 2,4-D degrades microbially via pathways involving α-ketoglutarate-dependent dioxygenases (e.g., TfdA enzyme), which cleave the ether bond to yield 2,4-dichlorophenol (2,4-DCP) and glyoxylate .

Scientific Research Applications

Agricultural Applications

Herbicide Use

  • Selective Herbicide : 2,4-D is primarily employed in agriculture to selectively eliminate broadleaf weeds without harming cereal crops like wheat, maize, and rice. It works by mimicking plant hormones (auxins), disrupting normal growth processes in susceptible plants .
  • Application Rates : In the United States, approximately 39 million pounds of 2,4-D were applied to crops in 2013, particularly targeting pasture and hay fields as well as wheat, soybean, and corn crops .
Crop TypeApplication Rate (lbs/acre)Target Weeds
Wheat0.5 - 2Dandelion, Pigweed
Soybean0.5 - 1Thistle, Clover
Corn0.5 - 1Morning Glory, Bindweed

Environmental Impact

Ecotoxicology

  • Non-target Organisms : Research has shown that 2,4-D can adversely affect non-target organisms in aquatic ecosystems. Studies indicate that it poses risks to fish and amphibians due to its high mobility in soils and potential to contaminate water sources .
  • Degradation : The compound undergoes microbial degradation in soil, with a half-life of approximately six days under aerobic conditions. However, its persistence in the environment raises concerns about long-term ecological effects .

Scientific Research Applications

Plant Physiology

  • Synthetic Auxin : In laboratory settings, 2,4-D is utilized as a synthetic auxin for plant tissue culture and research on plant growth responses. It is commonly included in Murashige and Skoog (MS) medium for the propagation of various plant species .
  • Case Study : A study demonstrated the effectiveness of 2,4-D in inducing somatic embryogenesis in Cucumis sativus, showcasing its role in plant biotechnology .

Health Concerns

Toxicological Studies

  • Human Health Risks : Epidemiological studies have linked exposure to 2,4-D with increased risks of non-Hodgkin lymphoma and other health issues such as immunosuppression and developmental effects . A meta-analysis indicated a relative risk of 1.73 for non-Hodgkin lymphoma among highly exposed individuals .
Health EffectRelative RiskStudy Type
Non-Hodgkin Lymphoma1.73Meta-analysis
ImmunosuppressionVariesVarious studies
Developmental EffectsNot quantifiedAnimal studies

Case Studies

Severe Poisoning Incident

  • A case reported severe poisoning from accidental ingestion of 2,4-D in Ethiopia. The patient exhibited symptoms consistent with acute toxicity and required intensive medical care but ultimately succumbed to the effects despite treatment efforts . This highlights the need for stringent safety measures when handling this herbicide.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 2,4-dichlorophenoxyacetate, and how can purity be optimized?

  • Answer: The synthesis involves esterification of 2,4-dichlorobenzoic acid with methanol under sulfuric acid catalysis, followed by refluxing, precipitation in ice water, and recrystallization from ethanol. Purity is optimized by controlling reaction time (e.g., 4 hours), acid concentration (1 ml conc. H₂SO₄ per 20 ml methanol), and using ethanol for recrystallization to isolate the oily product . For industrial-scale optimization, inverse phase transfer catalysis (IPTC) can enhance reaction efficiency by reducing phase separation issues .

Q. What experimental models are used to assess acute toxicity in aquatic organisms?

  • Answer: Non-lethal assays in goldfish (Carassius auratus) are standard. Sublethal exposure (e.g., 10–50 mg/L for 24–72 hours) is followed by monitoring blood biomarkers like hematocrit, plasma ions (Na⁺, K⁺), and glucose levels. This approach minimizes ethical concerns while providing metabolic and oxidative stress data .

Q. What methodologies effectively remove this compound from contaminated water in lab settings?

  • Answer: Adsorption using zinc-aluminium-chloride layered double hydroxides (Zn-Al-Cl LDHs) is widely applied. Batch experiments optimize parameters like pH (6–8), contact time (1–4 hours), and adsorbent dosage (0.5–2 g/L). Post-adsorption, LDHs can be regenerated via calcination (300–500°C) .

Q. What molecular techniques identify microbial communities capable of degrading this compound?

  • Answer: PCR amplification of tfd gene clusters (e.g., tfdA, tfdB) from soil metagenomic libraries identifies degraders. Functional screening with selective media (e.g., 2,4-D as sole carbon source) and 16S rRNA sequencing confirms strains like Burkholderia cepacia and Sphingomonas agrestis .

Q. What analytical methods quantify this compound in environmental samples?

  • Answer: Gas chromatography with electron capture detection (GC-ECD) following EPA Method 515.1. Samples are acidified, extracted with diethyl ether, derivatized with diazomethane, and quantified using internal standards (e.g., 2,4,5-trichlorophenoxyacetate) .

Advanced Research Questions

Q. How can inverse phase transfer catalysis (IPTC) improve synthesis efficiency, and what kinetic models apply?

  • Answer: IPTC accelerates esterification by facilitating reactant transfer between aqueous and organic phases. Pseudo-first-order kinetics models are used, with rate constants derived from varying catalyst concentrations (e.g., tetrabutylammonium bromide) and temperatures (60–80°C). Activation energy is calculated via Arrhenius plots .

Q. How do zinc-aluminium-layered double hydroxide nanocomposites enable controlled herbicide release?

  • Answer: Nanocomposites intercalate this compound into LDH interlayers via ion exchange. Release kinetics are pH-dependent: slow release at neutral pH (e.g., soil) and rapid release in acidic conditions (e.g., plant cell walls). Characterization via XRD (d-spacing ~1.3 nm) and FTIR confirms successful intercalation .

Q. How do genetic variations in tfd plasmids influence bacterial degradation pathways?

  • Answer: Comparative genomics of plasmids (e.g., pJP4, pEST4011) reveals divergent tfd operons. For example, tfdB encodes chlorophenol hydroxylase with varying substrate specificity. Knockout studies show tfdB mutants lose 2,4-D degradation capacity, confirming its role in catabolism .

Q. How can toxicokinetic modeling predict this compound distribution in mammals?

  • Answer: Compartmental models integrate data from radiolabeled tracer studies (e.g., ¹⁴C-2,4-D in rats). Key parameters include absorption rate (kₐ = 0.5 h⁻¹), volume of distribution (Vd = 0.2 L/kg), and renal clearance (Cl = 0.1 L/h/kg). Monte Carlo simulations address inter-species variability .

Q. How do HRMS and isotope labeling improve detection of transformation products?

  • Answer: High-resolution mass spectrometry (HRMS) identifies metabolites like 2,4-dichlorophenol (m/z 163.9433) and chlorocatechol (m/z 145.0164) via exact mass. Stable isotope labeling (¹³C-2,4-D) tracks degradation pathways in soil microcosms, while SPE pre-concentration enhances sensitivity in groundwater samples .

Comparison with Similar Compounds

Structural and Functional Analogues

The phenoxyacetate herbicide family includes derivatives with varying substituents and ester forms, each differing in physicochemical properties and environmental behavior:

Compound Chemical Formula Substituents Key Applications
2,4-Dichlorophenoxyacetate C₈H₆Cl₂O₃ Cl at positions 2, 4; acetic acid Broadleaf weed control
MCPA (2-Methyl-4-chlorophenoxyacetic acid) C₉H₉ClO₃ Cl at position 4; CH₃ at position 2 Cereal crops, pastures
2,4-D butyl ester C₁₂H₁₄Cl₂O₃ Butyl ester group Enhanced volatility for foliar application
2,4-D isobutyl ester C₁₂H₁₄Cl₂O₃ Branched isobutyl ester Reduced leaching potential

Key Differences :

  • Solubility : 2,4-D (anionic form) is water-soluble (900 mg/L at 25°C), whereas ester forms (e.g., butyl ester) are lipophilic, enhancing adsorption to soil organic matter .
  • Degradation Pathways : MCPA undergoes similar microbial degradation but requires distinct enzymes (e.g., MdpA dioxygenase) , while ester forms are hydrolyzed to 2,4-D before further breakdown .
  • Toxicity: 2,4-D is classified as a Group 2B carcinogen (IARC) with LD₅₀ (rat) of 639 mg/kg, whereas MCPA exhibits lower acute toxicity (LD₅₀ > 1,000 mg/kg) .

Environmental Behavior

  • Adsorption : 2,4-D adsorption on [Co–Al–Cl] layered double hydroxide (LDH) follows pseudo-second-order kinetics (k₂ = 0.0044 g/mg·min) and Freundlich isotherms, indicating physisorption-dominated processes . In contrast, ester forms exhibit higher adsorption to organic-rich soils due to hydrophobic interactions .
  • Mobility : 2,4-D’s high water solubility and anionic charge make it more mobile than MCPA or ester derivatives, which bind more readily to soil particles .

Microbial Degradation

  • 2,4-D: Degraded via the tfd pathway in bacteria like Cupriavidus necator JMP134, involving TfdA (α-ketoglutarate dioxygenase) and TfdB (chlorophenol hydroxylase) .
  • MCPA: Utilizes the mcp pathway with MdpA dioxygenase, producing 4-chloro-2-methylphenol as an intermediate .
  • Ester Derivatives : Require esterase-mediated hydrolysis to liberate 2,4-D before entering the tfd pathway .

Industrial and Analytical Methods

  • Detection : Gas chromatography with mass spectrometry (GC-MS) is standard for 2,4-D, while ester forms require derivatization for analysis .
  • Remediation : [Co–Al–Cl] LDH achieves 95% 2,4-D removal via interlayer intercalation, outperforming activated carbon for ionic forms .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKIKFHRZPJSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dichlorophenoxyacetate
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2,4-Dichlorophenoxyacetate

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